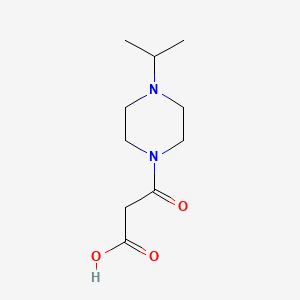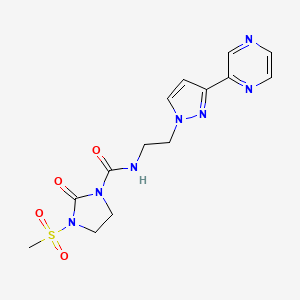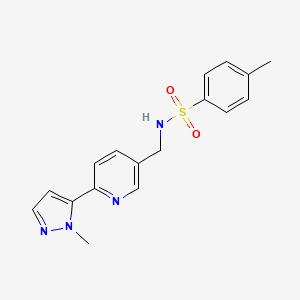![molecular formula C25H22ClN3O3 B2524716 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 306969-52-8](/img/structure/B2524716.png)
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione" is a complex organic molecule that appears to be related to various research areas, including hypotensive agents, crystal structure analysis, and antimicrobial activity. The presence of a 4-chlorophenyl group is a common feature in several compounds that have been synthesized and studied for their biological activities and physical properties .
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions and the use of various substituents to test for biological activities. For example, compounds with chlorophenyl groups and various substitutions have been synthesized to test their hypotensive activities . Similarly, a bicyclic thiohydantoin fused to pyrrolidine compound with chlorophenyl groups was synthesized through a cyclization reaction, indicating that such methods may be relevant for the synthesis of the compound .
Molecular Structure Analysis
Crystal structure analysis of related compounds has shown that they can crystallize in different systems, such as monoclinic, with specific unit cell parameters. Intermolecular hydrogen bonds and intramolecular interactions are often observed, which could also be expected in the molecular structure analysis of the compound . Density functional theory (DFT) calculations are commonly used to determine structural parameters and compare them with experimental data .
Chemical Reactions Analysis
The chlorophenyl group in related compounds has been used as an effective oxidizing agent for the oxidation of pyrazolines to pyrazoles . This suggests that the compound may also participate in oxidation reactions or serve as a reagent in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various techniques such as NMR, FT-IR, MS, and HRMS. Acid dissociation constants have been determined using potentiometric titration, which could be relevant for understanding the acid-base properties of the compound . Additionally, DFT and Hartree-Fock calculations have been used to obtain molecular structures and predict NMR chemical shifts, which could be applied to the compound for a comprehensive analysis .
Relevant Case Studies
Case studies involving related compounds have shown significant biological activities, such as hypotensive effects and antimicrobial activity against various bacterial strains . These studies provide a context for potential applications of the compound in the medical and pharmaceutical fields.
Applications De Recherche Scientifique
Material Science and Photoluminescence
Compounds with similar structures have been studied for their photoluminescent properties, which are crucial for the development of new electronic materials. For instance, studies on conjugated polymers containing pyrrolopyrrole (DPP) units have shown significant photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000). This suggests that our compound, by virtue of its structural similarities, might be explored for use in photoluminescent materials or organic electronics.
Synthetic Chemistry
In synthetic chemistry, compounds with isoxazole and pyrrolopyrrole motifs serve as key intermediates for the synthesis of a wide range of heterocyclic compounds. For example, the synthesis and reaction of dimethylaminomethylene-1,3-diones with dinucleophiles have led to the development of acylisoxazoles and benzisoxazolones, highlighting the versatility of these compounds in creating bioactive molecules (Menozzi, Schenone, & Mosti, 1983). This underscores the potential of our compound as a precursor for synthesizing new organic molecules with possible biological activities.
Pharmacology and Bioactive Molecules
Research into similar compounds has also extended into pharmacology, where the synthesis of novel derivatives has been aimed at evaluating their antimicrobial and anti-inflammatory properties. A study highlighted the preparation of pyrazole, isoxazole, and other derivatives for their antimicrobial activities, suggesting the potential of our compound to serve as a scaffold for developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-27(2)18-12-8-16(9-13-18)22-21-23(32-29(22)20-14-10-17(26)11-15-20)25(31)28(24(21)30)19-6-4-3-5-7-19/h3-15,21-23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKRAJVVJLFKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2524635.png)

![5-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2524638.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine](/img/structure/B2524639.png)
![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)
![N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2524644.png)

![3,4,5,6-tetrachloro-N-[5-(dimethylcarbamoyl)-2-methoxyphenyl]pyridine-2-carboxamide](/img/structure/B2524648.png)

![1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2524652.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)
